Tert-butyl(2-cyclopropylethyl)amine
Overview
Description
Tert-butyl(2-cyclopropylethyl)amine: is a chemical compound belonging to the class of amines. It is known for its unique structure, which includes a tert-butyl group and a cyclopropyl group attached to an ethylamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl(2-cyclopropylethyl)amine typically involves the reaction of tert-butylamine with 2-cyclopropylethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of zeolite catalysts has also been explored to enhance the efficiency of the reaction and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl(2-cyclopropylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, electrophiles, and strong bases such as sodium hydroxide or potassium hydroxide.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Tert-butyl(2-cyclopropylethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including its role as a ligand in biochemical assays and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the development of new therapeutic agents for various diseases.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl(2-cyclopropylethyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Tert-butylamine: A simpler amine with a tert-butyl group, used in similar applications but lacks the cyclopropyl group.
Cyclopropylamine: Contains a cyclopropyl group but lacks the tert-butyl group, used in organic synthesis and as a building block for pharmaceuticals.
Uniqueness: Tert-butyl(2-cyclopropylethyl)amine is unique due to the presence of both the tert-butyl and cyclopropyl groups, which confer distinct chemical and physical properties. This combination enhances its reactivity and makes it a versatile compound in various applications .
Properties
IUPAC Name |
N-(2-cyclopropylethyl)-2-methylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-9(2,3)10-7-6-8-4-5-8/h8,10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANTXPOUOJBMEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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